molecular formula C17H18N4S B14384855 N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea CAS No. 89334-54-3

N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea

Cat. No.: B14384855
CAS No.: 89334-54-3
M. Wt: 310.4 g/mol
InChI Key: KFEVYALHBZZODZ-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea is a compound that features a benzimidazole moiety linked to a phenylthiourea group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . The benzimidazole derivative is then reacted with a propyl halide to introduce the propyl group. Finally, the thiourea moiety is introduced by reacting the propyl-substituted benzimidazole with phenyl isothiocyanate under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function. The thiourea group can form strong hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity . These interactions lead to the inhibition of key biological pathways, resulting in antimicrobial, anticancer, and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea is unique due to its combination of a benzimidazole ring and a phenylthiourea group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

89334-54-3

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)propyl]-3-phenylthiourea

InChI

InChI=1S/C17H18N4S/c22-17(19-13-7-2-1-3-8-13)18-12-6-11-16-20-14-9-4-5-10-15(14)21-16/h1-5,7-10H,6,11-12H2,(H,20,21)(H2,18,19,22)

InChI Key

KFEVYALHBZZODZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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